molecular formula C19H13Cl2NO6S B301131 (2-chloro-4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid

(2-chloro-4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid

Katalognummer B301131
Molekulargewicht: 454.3 g/mol
InChI-Schlüssel: DMPZWKOPPPFGOF-NVNXTCNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-chloro-4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid, also known as COTI-2, is a small molecule drug that has been developed for cancer treatment. It has shown promising results in preclinical studies and is currently undergoing clinical trials. In

Wirkmechanismus

(2-chloro-4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid works by binding to the mutant p53 protein and inducing conformational changes that lead to its degradation. This results in the activation of the normal p53 pathway, which promotes cell death and inhibits tumor growth. (2-chloro-4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid has also been shown to inhibit the activity of other proteins that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In preclinical studies, (2-chloro-4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid has been shown to have potent anti-cancer effects in a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to be well-tolerated in animal models, with no significant toxicity observed. In clinical trials, (2-chloro-4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid has shown promising results in patients with advanced or metastatic solid tumors.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of (2-chloro-4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid is its specificity for mutant p53, which makes it a promising candidate for cancer treatment. However, its mechanism of action is complex and not fully understood, which can make it challenging to design experiments to study its effects. Additionally, the synthesis of (2-chloro-4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid is complex and requires specialized equipment and expertise.

Zukünftige Richtungen

There are several future directions for research on (2-chloro-4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid. One area of focus is the development of combination therapies that include (2-chloro-4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid, as it has been shown to have synergistic effects with other anti-cancer drugs. Another area of focus is the optimization of the synthesis method to improve yields and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of (2-chloro-4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid and its effects on cancer cells.

Synthesemethoden

The synthesis of (2-chloro-4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid involves multiple steps, including the preparation of 2-chloro-4-hydroxy-6-methoxyphenol, the synthesis of 4-(3-aminopropyl)-2,4-dioxo-3,4-dihydrothiazole-5-carboxylic acid, and the coupling of these two compounds to form (2-chloro-4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid. The synthesis method has been optimized to achieve high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

(2-chloro-4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of mutant p53, a protein that is commonly found in many types of cancer cells. Mutant p53 is known to promote tumor growth and metastasis, and inhibiting its activity can lead to cancer cell death. (2-chloro-4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid has also been shown to have synergistic effects when combined with other anti-cancer drugs, making it a promising candidate for combination therapy.

Eigenschaften

Produktname

(2-chloro-4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid

Molekularformel

C19H13Cl2NO6S

Molekulargewicht

454.3 g/mol

IUPAC-Name

2-[2-chloro-4-[(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid

InChI

InChI=1S/C19H13Cl2NO6S/c1-27-14-7-10(6-13(21)17(14)28-9-16(23)24)8-15-18(25)22(19(26)29-15)12-4-2-11(20)3-5-12/h2-8H,9H2,1H3,(H,23,24)/b15-8-

InChI-Schlüssel

DMPZWKOPPPFGOF-NVNXTCNLSA-N

Isomerische SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Cl)OCC(=O)O

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Cl)OCC(=O)O

Kanonische SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Cl)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.